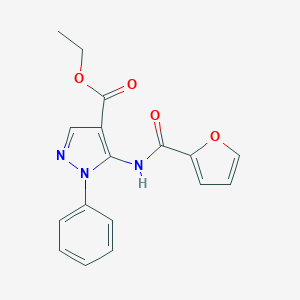![molecular formula C20H21NO3S B408172 [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B408172.png)
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group on the benzoic acid moiety and a piperidine-1-carbothioyl group attached to the phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate typically involves the esterification of 4-methoxy-benzoic acid with a phenol derivative containing the piperidine-1-carbothioyl group. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine-1-carbothioyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-Methoxy-benzoic acid.
Reduction: 4-Methoxy-benzyl alcohol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine-1-carbothioyl group could play a role in binding to these targets, while the methoxy group might influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-benzoic acid phenyl ester: Lacks the piperidine-1-carbothioyl group.
Benzoic acid 3-(piperidine-1-carbothioyl)-phenyl ester: Lacks the methoxy group.
4-Methoxy-benzoic acid 3-(morpholine-1-carbothioyl)-phenyl ester: Contains a morpholine group instead of piperidine.
Uniqueness
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is unique due to the combination of the methoxy group and the piperidine-1-carbothioyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H21NO3S |
|---|---|
Molekulargewicht |
355.5g/mol |
IUPAC-Name |
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H21NO3S/c1-23-17-10-8-15(9-11-17)20(22)24-18-7-5-6-16(14-18)19(25)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
InChI-Schlüssel |
YFYVPMTXJCORGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzoylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408090.png)
![N-{3-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B408091.png)
![2-(benzoylamino)-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408095.png)
![2-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408096.png)
![N-{3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B408098.png)
![N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408099.png)
![6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B408102.png)
![N-(4-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408103.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408104.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408105.png)
![1-phenyl-5-[(2-phenylacetyl)amino]-N,N-dipropylpyrazole-4-carboxamide](/img/structure/B408106.png)

![1-(3-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B408109.png)

